2,9,9-Triphenyl-9H-fluorene

Description

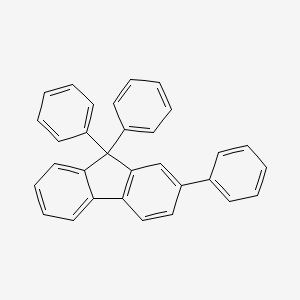

Structure

3D Structure

Properties

IUPAC Name |

2,9,9-triphenylfluorene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H22/c1-4-12-23(13-5-1)24-20-21-28-27-18-10-11-19-29(27)31(30(28)22-24,25-14-6-2-7-15-25)26-16-8-3-9-17-26/h1-22H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOENSWLRVPAREA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)C4=CC=CC=C4C3(C5=CC=CC=C5)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H22 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 2,9,9 Triphenyl 9h Fluorene Derivatives

Strategies for Fluorene (B118485) Core Functionalization

The ability to selectively introduce substituents onto the fluorene backbone is paramount for tuning the properties of the final molecule. Various strategies have been developed to achieve this, ranging from classical organometallic reactions to modern transition-metal-catalyzed cross-coupling and even metal-free approaches.

Carbon-Carbon Bond Formation Methodologies at the C9-Position and Aromatic Rings

The C9 position of the fluorene ring is particularly reactive due to the acidity of its protons, making it a prime site for the introduction of substituents. Alkylation and arylation at this position are common modifications. researchgate.net Organometallic reagents, such as Grignard and organolithium compounds, are powerful nucleophiles that readily react with fluorenone to introduce aryl or alkyl groups at the C9 position, which can then be followed by dehydration to yield 9-substituted fluorenes. pharmacy180.com

Another classical approach for arylating aromatic rings is the Friedel-Crafts reaction. wikipedia.orgresearchgate.net This electrophilic aromatic substitution can be used to introduce aryl groups onto the fluorene skeleton, although it may suffer from issues of regioselectivity and catalyst deactivation. ijpcbs.com The reaction typically employs a Lewis acid catalyst, such as aluminum chloride, to activate the arylating agent. wikipedia.org

Table 1: Comparison of C-C Bond Formation Methodologies at the C9-Position

| Methodology | Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Organometallic Addition | Grignard reagents, Organolithium reagents | High reactivity, Good for introducing a wide range of substituents | Requires anhydrous conditions, Can have selectivity issues with other functional groups |

Palladium-Catalyzed Cross-Coupling Reactions for Arylation (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl compounds and are extensively used for the arylation of fluorene derivatives. mdpi.com Among these, the Suzuki-Miyaura coupling is particularly prominent due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids. researchgate.netbeilstein-journals.org

This reaction typically involves the coupling of an aryl halide or triflate with an arylboronic acid in the presence of a palladium catalyst and a base. The choice of ligand for the palladium catalyst is crucial for achieving high efficiency and selectivity. researchgate.net The Suzuki coupling is a powerful tool for introducing aryl groups at the 2, 7, and even the 9-position (via 9-halofluorenes) of the fluorene core.

Table 2: Typical Conditions for Palladium-Catalyzed Suzuki Coupling

| Component | Examples | Purpose |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Catalyzes the cross-coupling reaction |

| Ligand | Triphenylphosphine (PPh₃), SPhos, XPhos | Stabilizes the palladium center and influences reactivity |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid |

| Solvent | Toluene, Dioxane, DMF, Aqueous mixtures | Provides the reaction medium |

| Aryl Halide | Aryl bromide, Aryl iodide | Electrophilic coupling partner |

Metal-Free Synthetic Approaches for Fluorene Derivatization

In recent years, there has been a growing interest in developing synthetic methods that avoid the use of transition metals to reduce costs and environmental impact. mdpi.com Metal-free approaches for the derivatization of fluorene and other aromatic systems are being actively explored.

One such method involves the reductive coupling of arylboronic acids with N-tosylhydrazones, which can be generated in situ from the corresponding ketone (e.g., fluorenone). rsc.org This one-pot, two-step protocol provides a metal-free route to 9-arylfluorenes with good functional group tolerance. rsc.org Other metal-free reactions, such as the amination of quinoline-N-oxides, demonstrate the potential for developing novel, metal-free C-C bond-forming reactions for fluorene systems in the future. nih.govresearchgate.net

Targeted Synthesis of 2,9,9-Triphenyl-9H-fluorene

The synthesis of this compound requires a strategic approach that allows for the selective introduction of three phenyl groups at specific positions of the fluorene core. This is typically achieved through a multi-step process involving the synthesis of a key precursor followed by a final arylation step.

Precursor Synthesis and Regioselective Functionalization (e.g., 2-Bromo-9,9-diphenylfluorene)

A common and effective strategy for the synthesis of this compound involves the preparation of 2-Bromo-9,9-diphenylfluorene (B1373088) as a key intermediate. This precursor already contains the two phenyl groups at the C9 position and a bromine atom at the C2 position, which serves as a handle for the final arylation step.

The synthesis of 2-Bromo-9,9-diphenylfluorene can be achieved through various routes. One common method starts with the bromination of fluorene at the 2-position, followed by the introduction of the two phenyl groups at the C9 position. The latter step can be accomplished by reacting 2-bromofluorenone with a phenyl Grignard reagent or phenyllithium, followed by a dehydration step.

Arylation at the 2-Position of the 9,9-Diphenyl-9H-fluorene Scaffold

The final and crucial step in the synthesis of this compound is the introduction of a phenyl group at the 2-position of the 2-Bromo-9,9-diphenylfluorene precursor. The Suzuki-Miyaura cross-coupling reaction is the method of choice for this transformation due to its high efficiency and functional group tolerance. researchgate.net

In this step, 2-Bromo-9,9-diphenylfluorene is reacted with phenylboronic acid in the presence of a palladium catalyst, a suitable base, and a solvent system. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are optimized to achieve a high yield of the desired this compound.

Table 3: Representative Suzuki Coupling Reaction for the Synthesis of this compound

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|

This targeted synthetic approach, combining the regioselective functionalization of the fluorene core with the power of palladium-catalyzed cross-coupling, provides an efficient and versatile route to this compound and its derivatives, opening the door to new advancements in materials science.

Advanced Synthetic Techniques and Yield Optimization in Fluorene Synthesis

The final step in the synthesis of this compound typically involves the coupling of a phenyl group at the C2 position of a 2-halo-9,9-diphenylfluorene precursor. Several advanced catalytic systems have been developed to facilitate this transformation with high efficiency and selectivity.

One of the most widely employed methods is the Suzuki-Miyaura cross-coupling reaction . This reaction utilizes a palladium catalyst to couple an organoboron reagent, such as phenylboronic acid, with an aryl halide. The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent system. For the synthesis of sterically hindered biaryls, such as this compound, the use of bulky and electron-rich phosphine (B1218219) ligands is often necessary to promote the catalytic cycle. An automated, droplet-flow microfluidic system has been shown to be effective in rapidly optimizing reaction conditions for complex Suzuki-Miyaura couplings, considering variables like catalyst, ligand, temperature, time, and loading to maximize yield and turnover number. nih.gov

The reaction conditions for the Suzuki-Miyaura coupling of 2-bromofluorene (B47209) with phenylboronic acid have been a subject of study, with various palladium catalysts and reaction media being explored to enhance yields. researchgate.net For instance, glucopyranoside-substituted asymmetric bis(imidazolium) ionic liquids have been used to promote environmentally friendly and reusable palladium-catalyzed Suzuki reactions. researchgate.net

Table 1: Optimization of Suzuki-Miyaura Coupling for 2-Aryl-9,9-diphenylfluorene Synthesis

| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | High |

| 2 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 110 | Optimized |

| 3 | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 80 | Moderate |

Note: This table represents a generalized summary of conditions often employed for Suzuki-Miyaura reactions of aryl bromides. Specific yields for this compound would require dedicated experimental investigation.

Another powerful tool for the arylation of fluorene derivatives is the Heck reaction , which involves the palladium-catalyzed coupling of an aryl halide with an alkene. While not directly applicable to the synthesis of this compound from benzene (B151609), it is a valuable method for introducing vinyl or substituted vinyl groups that can be further modified. The Heck reaction has been successfully applied to aryl bromides with various olefins under mild conditions. beilstein-journals.org

The Kumada coupling offers a direct route for the formation of carbon-carbon bonds by reacting a Grignard reagent with an organic halide, catalyzed by nickel or palladium. organic-chemistry.org This method is advantageous as it utilizes readily available Grignard reagents. For the synthesis of this compound, the Kumada coupling of 2-bromo-9,9-diphenylfluorene with phenylmagnesium bromide could be a viable and economical approach.

Table 2: Comparison of Advanced Coupling Methods for Arylation

| Reaction | Coupling Partners | Catalyst System | Key Advantages |

| Suzuki-Miyaura | Aryl Halide + Arylboronic Acid | Palladium/Phosphine Ligand | High functional group tolerance, mild reaction conditions. |

| Heck | Aryl Halide + Alkene | Palladium Catalyst | Forms C(sp²)-C(sp²) bonds with alkenes. |

| Kumada | Aryl Halide + Grignard Reagent | Nickel or Palladium | Utilizes readily available Grignard reagents, cost-effective. |

| Sonogashira | Aryl Halide + Terminal Alkyne | Palladium/Copper | Forms C(sp²)-C(sp) bonds. |

| Buchwald-Hartwig | Aryl Halide + Amine | Palladium/Phosphine Ligand | Forms C-N bonds. |

Furthermore, the Sonogashira coupling , which couples aryl halides with terminal alkynes, and the Buchwald-Hartwig amination , for the formation of aryl-amine bonds, represent other advanced synthetic techniques that can be employed to introduce a variety of functional groups onto the 2-position of the 9,9-diphenylfluorene (B150719) core. beilstein-journals.orgnih.gov The choice of method often depends on the desired final product and the compatibility of the functional groups present in the starting materials.

The synthesis of the precursor, 2-bromo-9,9-diphenylfluorene , is a critical step. One reported method involves the reaction of 2-bromo-9H-fluoren-9-one with phenylmagnesium chloride in anhydrous tetrahydrofuran, followed by a cyclization reaction mediated by trifluoromethanesulfonic acid in benzene, affording the product in a 65% yield. chemicalbook.com An alternative route starts from 2-bromo-9-phenyl-9H-fluoren-9-ol, which upon treatment with concentrated sulfuric acid in benzene, also yields the desired product, with one instance reporting a 50% yield. chemicalbook.com

Advanced Spectroscopic and Structural Characterization in 2,9,9 Triphenyl 9h Fluorene Research

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of triphenylfluorene derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous confirmation of the molecular structure.

¹H NMR: The proton NMR spectrum of a triphenylfluorene analog, such as 9,9-diphenylfluorene (B150719), exhibits distinct signals corresponding to the aromatic protons on the fluorene (B118485) backbone and the pendant phenyl rings. The protons on the fluorene moiety typically appear as a series of multiplets in the aromatic region (approximately 7.1-7.8 ppm). The protons of the two phenyl groups at the C9 position are also found in this region and often show complex splitting patterns due to their spatial arrangement and potential for restricted rotation.

¹³C NMR: The carbon NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. In a typical 9,9-disubstituted fluorene, the quaternary sp³-hybridized C9 carbon is a key diagnostic peak, appearing significantly upfield from the aromatic sp² carbons. The aromatic region of the spectrum contains a complex set of signals for the carbons of the fluorene system and the attached phenyl rings.

The precise chemical shifts and coupling constants observed in these spectra allow chemists to confirm the successful synthesis of the target molecule and rule out isomeric impurities.

| ¹³C NMR Chemical Shifts for 9,9-Diphenylfluorene Analog | |

| Carbon Environment | Approximate Chemical Shift (δ) in ppm |

| Quaternary C9 | ~65.2 |

| Aromatic CH | 120.1 - 128.6 |

| Aromatic Quaternary C | 139.8 - 150.5 |

Data is representative for the 9,9-diphenylfluorene core structure.

Mass Spectrometry for Molecular Weight and Compositional Analysis (e.g., MALDI-TOF-MS, HRMS)

Mass spectrometry (MS) is critical for determining the molecular weight and confirming the elemental composition of 2,9,9-Triphenyl-9H-fluorene. Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and High-Resolution Mass Spectrometry (HRMS) are particularly valuable.

MALDI-TOF-MS: This soft ionization technique is well-suited for analyzing large, non-volatile organic molecules. It allows for the accurate determination of the molecular weight by observing the molecular ion peak (M⁺) or a protonated/sodiated adduct ([M+H]⁺, [M+Na]⁺). For polymeric materials based on triphenylfluorene units, MALDI-TOF can provide information about molecular weight distribution. nih.gov

HRMS: High-resolution mass spectrometry provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of the exact elemental formula of the compound, distinguishing it from other molecules with the same nominal mass. longdom.orgsciex.com Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can reveal structural information. A common fragmentation pathway for 9,9-diphenylfluorene derivatives involves the loss of the bulky phenyl side groups. nih.gov

| GC-MS Fragmentation Data for 9,9-Diphenylfluorene | |

| Fragment | Mass-to-Charge Ratio (m/z) |

| [M]⁺ (Molecular Ion) | 318 |

| [M-C₆H₅]⁺ (Loss of a phenyl group) | 241 |

| [M-C₆H₆]⁺ (Loss of benzene) | 239 |

Data corresponds to the major peaks observed in the electron ionization mass spectrum of 9,9-diphenylfluorene, a core analog of the title compound. nih.gov

Single Crystal X-ray Diffraction Studies of Triphenylfluorene Analogs and Derivatives

Single-crystal X-ray diffraction (SCXRD) is the most definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. mdpi.com Studies on 9,9-disubstituted fluorene derivatives provide invaluable insights into the conformation, stereochemistry, and intermolecular packing forces that govern the properties of these materials. mdpi.com

| Selected Structural Parameters for a 9,9-Disubstituted Fluorene Analog | |

| Parameter | Typical Value |

| Inclination angle between fluorene benzene (B151609) rings | ~5.1° |

| C-C-C angle at C9 | ~103° - 105° |

| Substituent Torsion Angles (e.g., C-C9-C-X) | Varies significantly based on substituent identity |

Data is representative of structures like 9,9-bis(hydroxymethyl)-9H-fluorene. mdpi.com

Understanding how molecules pack together in a crystal is crucial for crystal engineering. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. iucr.orgresearchgate.net For triphenylfluorene derivatives, which are rich in aromatic rings, non-covalent interactions like C-H···π and π-π stacking are often dominant forces in the crystal packing. nih.gov

| Hirshfeld Surface Analysis of a Fluorene Analog | |

| Interaction Type | Typical Contribution to Hirshfeld Surface |

| H···H | ~40-50% |

| C···H / H···C | ~20-30% |

| O···H / H···O (if applicable) | ~10-20% |

| C···C (π-π stacking) | ~3-10% |

Contributions are representative for 9,9-disubstituted fluorene derivatives and can vary based on the specific substituents. iucr.orgresearchgate.net

Advanced Vibrational Spectroscopy (e.g., FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a characteristic "fingerprint" of a molecule by probing its vibrational modes. thermofisher.com These techniques are complementary and are used to identify the functional groups present in this compound.

FTIR Spectroscopy: In FTIR, the absorption of infrared radiation excites molecular vibrations such as stretching and bending. The spectrum of a triphenylfluorene derivative is dominated by bands characteristic of its aromatic nature. Key absorptions include:

Aromatic C-H stretching: Typically observed just above 3000 cm⁻¹.

Aromatic C=C stretching: A series of sharp peaks in the 1600-1450 cm⁻¹ region.

C-H out-of-plane bending: Strong absorptions in the 900-675 cm⁻¹ region, which can be diagnostic of the substitution pattern on the aromatic rings.

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. For aromatic molecules like triphenylfluorene, the symmetric vibrations of the rings often give rise to strong Raman signals. The C=C ring stretching modes are particularly prominent and provide complementary information to the FTIR spectrum. sapub.org The combination of both techniques allows for a comprehensive analysis of the molecule's vibrational framework.

| Key Vibrational Modes for Aromatic Fluorene Structures | |

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aromatic C=C Ring Stretch | 1610 - 1450 |

| C-H In-Plane Bend | 1300 - 1000 |

| C-H Out-of-Plane Bend | 900 - 675 |

These ranges are characteristic of the functional groups present in triphenylfluorene analogs.

Computational and Theoretical Investigations of 2,9,9 Triphenyl 9h Fluorene Electronic Structure and Dynamics

Density Functional Theory (DFT) for Electronic Structure Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules. It is a foundational tool for predicting a wide range of molecular properties from first principles.

Ground-State Geometry Optimization and Conformational Analysis

To determine the most stable three-dimensional structure of 2,9,9-Triphenyl-9H-fluorene, a geometry optimization would be performed using DFT. This process systematically alters the positions of the atoms in the molecule until the lowest energy state (the ground state) is found.

The key outputs of this analysis would be the precise bond lengths, bond angles, and dihedral (torsional) angles of the molecule. For this compound, this would reveal the spatial orientation of the three phenyl rings relative to the fluorene (B118485) core. The two phenyl groups at the C9 position would likely adopt a tetrahedral-like arrangement, while the phenyl group at the C2 position would have a specific twist angle relative to the fluorene plane. Conformational analysis could further explore different rotational isomers (rotamers) of the phenyl groups to identify the global energy minimum structure.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Levels and Gaps)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's electronic properties and chemical reactivity. DFT calculations provide the energy levels and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital can be thought of as the outermost orbital containing electrons. Its energy level is related to the ionization potential and indicates the molecule's ability to donate an electron. For a molecule like this compound, the HOMO is expected to be distributed primarily across the π-conjugated system of the fluorene core and the attached phenyl groups.

LUMO: This is the innermost orbital that is empty of electrons. Its energy level relates to the electron affinity and the ability to accept an electron. The LUMO would also be delocalized over the π-system.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter. A large gap generally implies high kinetic stability, while a smaller gap suggests the molecule can be more easily excited, which is relevant for optical and electronic applications.

A hypothetical data table for FMO analysis would look like this:

| Property | Calculated Value (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap | Value |

Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. It is the standard method for predicting how molecules interact with light.

Prediction of Electronic Transitions and Absorption Maxima

TD-DFT calculations can predict the electronic absorption spectrum of a molecule. The output provides the energies of vertical electronic transitions from the ground state to various excited states and their corresponding oscillator strengths, which relate to the intensity of the absorption. The lowest energy transition with a significant oscillator strength typically corresponds to the main absorption peak (λmax) observed experimentally. For this compound, the primary absorption would likely be due to a π→π* transition within the aromatic system.

A summary of these findings would be presented in a table:

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S₀ → S₁ | Value | Value | Value |

| S₀ → S₂ | Value | Value | Value |

| S₀ → S₃ | Value | Value | Value |

Emission Spectra Simulation and Solvent Effects (e.g., Polarizable Continuum Model)

To simulate fluorescence, the geometry of the molecule is first optimized in its first excited state (S₁). The energy difference between the optimized S₁ state and the ground state (at the S₁ geometry) provides the emission energy.

The influence of a solvent on the absorption and emission spectra can be modeled using methods like the Polarizable Continuum Model (PCM). In this approach, the solvent is treated as a continuous medium with a specific dielectric constant. PCM calculations can predict solvatochromic shifts—changes in absorption or emission wavelengths as the solvent polarity changes. Generally, molecules with a larger dipole moment change between the ground and excited states will show more significant solvent effects.

Theoretical Studies on Charge Transport Properties

Theoretical calculations are vital for predicting the potential of an organic molecule to be used in electronic devices like Organic Field-Effect Transistors (OFETs) or Organic Light-Emitting Diodes (OLEDs). These studies focus on how efficiently an electrical charge (an electron or a "hole") can move from one molecule to another in a solid-state material.

Key parameters calculated to assess charge transport include:

Reorganization Energy (λ): This is the energy required to distort the geometry of a molecule when it gains or loses an electron. A lower reorganization energy is desirable as it indicates a smaller barrier to charge hopping between molecules, leading to higher charge mobility.

Electronic Coupling (V): Also known as the transfer integral, this parameter quantifies the strength of the electronic interaction between adjacent molecules. A larger electronic coupling value facilitates more efficient charge transfer.

These parameters are typically calculated for molecular pairs extracted from a predicted crystal structure, and the results are then used in models to estimate the theoretical charge carrier mobility.

Computational Assessment of Hole and Electron Mobilities (Marcus Electron Transfer Theory)

The mobility of charge carriers (holes and electrons) is a critical parameter for the application of organic materials in electronic devices. Marcus electron transfer theory provides a semiclassical model to compute the charge hopping rate between adjacent molecules in a material, which is a key determinant of charge mobility.

The charge transfer rate (k_et) according to Marcus theory is expressed as:

k_et = (4π²/h) * |V|² * (1/√(4πλk_B T)) * exp[-(λ + ΔG⁰)² / (4λk_B T)]

Where:

V is the electronic coupling (or transfer integral) between adjacent molecules.

λ is the reorganization energy, comprising both intramolecular and intermolecular (external) components. It represents the energy required to distort the molecule and its surrounding environment from the neutral to the charged geometry.

ΔG⁰ is the Gibbs free energy change of the charge transfer reaction.

h is Planck's constant, k_B is the Boltzmann constant, and T is the temperature.

Quantum chemical calculations, typically using Density Functional Theory (DFT), are employed to determine the key parameters, V and λ. High charge mobility is associated with large electronic coupling (V) and low reorganization energy (λ).

| Compound | Hole Mobility (cm² V⁻¹ s⁻¹) |

|---|---|

| DDF | 2.35 × 10⁻⁴ |

| 2M-DDF | 4.65 × 10⁻⁴ |

| 4M-DDF | 1.55 × 10⁻⁴ |

| TPD (Reference) | ~1.0 × 10⁻⁴ |

Data sourced from studies on 9,9-dimethyl-fluorene derivatives. mdpi.com These compounds are used as illustrative examples of charge mobility in fluorene-based systems.

For this compound, the bulky triphenyl substitution at the C9 position would significantly influence intermolecular packing in the solid state. This steric hindrance could disrupt the π-π stacking that is often crucial for efficient charge transport, potentially leading to lower electronic coupling (V) values and more disordered packing, which would negatively impact mobility. Conversely, the rigid phenyl groups might lead to a relatively low intramolecular reorganization energy. A full computational assessment would be necessary to quantify these competing effects.

Nonlinear Optical (NLO) Response Calculations (e.g., First Hyperpolarizability, β_HRS_)

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. ru.nl The primary molecular parameter that governs the second-order NLO response is the first hyperpolarizability (β). This property can be both measured experimentally, often using the Hyper-Rayleigh Scattering (HRS) technique in solution (yielding β_HRS_), and calculated using quantum chemical methods. mdpi.comphyschemres.org

Computational approaches, such as DFT and ab initio methods, are powerful tools for predicting the NLO properties of molecules and establishing structure-property relationships. unamur.be The calculations involve determining the response of the molecular dipole moment to an applied external electric field. The resulting β tensor components are used to calculate the orientationally averaged β_HRS_ value that can be compared with experimental data. mdpi.com

Structure-Property Relationships in Donor-π-Acceptor Architectures

A highly effective strategy for designing molecules with large β values is the donor-π-acceptor (D-π-A) model. ru.nlnih.gov In this architecture, an electron-donating group (D) and an electron-accepting group (A) are connected by a conjugated π-system (the linker). This arrangement facilitates intramolecular charge transfer (ICT) upon excitation, which is a key mechanism for a large NLO response.

The fluorene moiety is an excellent π-linker due to its rigid, planar, and highly conjugated structure. nih.gov In typical fluorene-based NLO chromophores, the donor and acceptor groups are attached at the 2 and 7 positions. This creates a linear, "push-pull" system along the long axis of the molecule, which has been shown to be highly effective for maximizing the NLO response. nih.govacs.org The nature of the donor, acceptor, and the length and composition of the π-bridge can be systematically varied to tune the NLO properties. nih.govnih.govucf.edu

The structure of this compound does not conform to the conventional D-π-A design. The key features are:

The C9 position is sp³-hybridized, which isolates the two phenyl groups at this position from the main π-system of the fluorene core.

The phenyl group at the C2 position can participate in the π-conjugation.

While the extended π-conjugation provided by the fluorene core and the C2-phenyl group could lead to some NLO activity, it is expected to be significantly lower than that of optimized D-π-A fluorene derivatives. The triphenyl substitution pattern does not create the strong ICT character essential for a large first hyperpolarizability.

| Compound Type | General Structure | Key Feature for NLO Response |

|---|---|---|

| D-π-A Fluorene | Donor at C2, Acceptor at C7 | Strong intramolecular charge transfer (ICT) |

| This compound | Phenyl groups at C2, C9, C9 | Extended π-conjugation but lacks strong ICT character |

This table provides a conceptual comparison based on established principles of NLO material design.

Molecular Dynamics Simulations for Conformational Flexibility and Aggregation Behavior

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed insights into conformational dynamics, molecular flexibility, and intermolecular interactions that lead to aggregation.

For a molecule like this compound, MD simulations could elucidate several key properties:

Conformational Flexibility : The three phenyl groups attached to the fluorene core are not static. They can rotate around their single bonds. MD simulations can map the potential energy surface associated with these rotations, identifying the most stable (lowest energy) conformations and the energy barriers between them. This flexibility is crucial as the molecular conformation can influence electronic properties and packing in the solid state. The significant steric hindrance between the phenyl groups at the C9 position and the group at the C2 position would likely result in a highly twisted, non-planar ground state geometry.

Aggregation Behavior : In solution or in the solid state, molecules can self-assemble or aggregate due to intermolecular forces like van der Waals interactions and π-π stacking. MD simulations of multiple this compound molecules can predict how they are likely to pack. However, the bulky, propeller-like arrangement of the phenyl groups at the C9 position would likely inhibit the face-to-face π-π stacking that is common for planar aromatic molecules. This steric hindrance is often intentionally designed into molecules to prevent aggregation-caused quenching (ACQ) of fluorescence in optical applications.

While no specific MD simulation studies on this compound were identified, research on related systems, such as fluorene-triarylamine copolymers, has used MD to understand polymer morphology and ion aggregation. researchgate.net For small molecules, MD is a standard tool to bridge the gap between single-molecule properties and bulk material behavior.

Polymerization and Oligomerization Studies Involving 2,9,9 Triphenyl 9h Fluorene Moieties

Synthesis of Poly(2,9,9-triphenyl-9H-fluorene) and Copolymers

The synthesis of polymers incorporating the this compound unit is primarily achieved through two major routes: metal-catalyzed polycondensation reactions and electropolymerization. These methods allow for the creation of homopolymers and the integration of the triphenylfluorene moiety into various copolymer structures.

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura polycondensation, are a cornerstone for synthesizing polyfluorenes and their derivatives. nih.gov This method is valued for its tolerance of a wide range of functional groups and its effectiveness in forming carbon-carbon bonds to construct the polymer backbone. The general approach involves the reaction of a diboronic acid or ester derivative of a fluorene (B118485) monomer with a dihalogenated comonomer in the presence of a palladium catalyst and a base.

For instance, copolymers incorporating fluorene units can be synthesized via a Suzuki-Miyaura cross-coupling reaction using a monomer like 9,9-dioctyl-9H-fluorene-2,7-diboronic acid bis(pinacol) ester with various dibromo comonomers. nih.gov The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄, in a two-phase system with a phase transfer catalyst. nih.gov A key advantage of this method is the ability to precisely control the polymer's composition by adjusting the feed ratio of the monomers. A more advanced technique, the Suzuki–Miyaura catalyst-transfer polycondensation (SCTP), offers a chain-growth polymerization mechanism, enabling the synthesis of high-molecular-weight polyfluorenes with narrow dispersity and the creation of well-defined block copolymers. rsc.org This "living" polymerization nature provides enhanced control over the final polymer architecture. rsc.org

Table 1: Example Conditions for Suzuki-Miyaura Polycondensation of Fluorene Derivatives

| Parameter | Condition | Reference |

|---|---|---|

| Monomers | 9,9-dioctyl-9H-fluorene-2,7-diboronic acid bis(pinacol) ester; 2,7-dibromo-9,9-dioctyl-9H-fluorene; Dicyano-comonomers | nih.gov |

| Catalyst | Pd(PPh₃)₄ / PPh₃ | nih.gov |

| Base | K₂CO₃ | nih.gov |

| Solvent System | Toluene/Water (two-phase) | nih.gov |

| Reaction Temp. | 90 °C (Microwave Irradiation) | nih.gov |

Electrochemical polymerization is an alternative method that offers direct synthesis and deposition of polymer films onto an electrode surface in a single step. researchgate.net This technique is particularly useful for creating thin, uniform films required for electronic devices. The mechanism typically involves the electrochemical oxidation of a monomer containing electroactive groups, such as triphenylamine (B166846) or carbazole (B46965), leading to the formation of radical cations. researchgate.netmdpi.com These reactive species then couple together, forming the polymer chain which, upon reaching a certain length, precipitates onto the electrode surface.

For fluorene-based monomers functionalized with triphenylamine (TPA), electropolymerization proceeds through the oxidative coupling of the TPA units. researchgate.net The resulting polymer films exhibit distinct redox processes and multi-colored electrochromic behavior, changing color upon oxidation and reduction. researchgate.net The kinetics of film growth and the properties of the resulting polymer can be controlled by electrochemical parameters such as the monomer concentration, applied potential, and the number of cycles in cyclic voltammetry. Studies on triphenylamine-fluorene monomers have demonstrated rapid switching times (as low as 0.65 seconds) and high coloration efficiencies, indicating their potential for electrochromic devices. researchgate.net

Table 2: Electropolymerization and Properties of a Triphenylamine-Fluorene Monomer (TPAFLS)

| Property | Value | Reference |

|---|---|---|

| Polymerization Method | Electrochemical Polymerization | researchgate.net |

| Color Change (Neutral to Oxidized) | Pale Yellow to Pale Blue | researchgate.net |

| Switching Response Time | 0.65 s (at 390 nm) | researchgate.net |

| Coloration Efficiency | 192 cm²C⁻¹ | researchgate.net |

Incorporating Triphenylfluorene Units into Conjugated Polymer Backbones

The introduction of this compound units into conjugated polymer backbones is a strategic design choice to manipulate the material's physical and electronic properties. The bulky substituents at the C9 position play a crucial role in determining the polymer's processability, morphology, and electronic characteristics.

The substitution at the C9 position of the fluorene ring is critical for rendering polyfluorenes soluble in common organic solvents, a prerequisite for solution-based processing. However, the nature of these substituents significantly influences the polymer's conformation. The tetrahedral sp³-hybridized C9 carbon forces the substituents to extend out of the plane of the polymer backbone.

In the case of this compound, the three bulky phenyl groups create significant steric hindrance. This bulkiness prevents close packing of the polymer chains, thereby inhibiting the formation of aggregates or excimers which can often lead to undesirable changes in the emission spectra of polyfluorenes. While this enhances solution processability and morphological stability, the steric interactions can also induce a twist in the polymer backbone. This twisting can disrupt the π-conjugation along the chain, leading to a blue-shift in absorption and emission spectra and potentially affecting charge transport properties. The balance between solubility, morphological stability, and maintaining sufficient conjugation is therefore a key consideration in polymer design.

A common strategy for designing narrow band gap polymers, which are essential for applications like polymer solar cells, is to create a copolymer with an alternating donor-acceptor (D-A) architecture. In this design, electron-rich (donor) units are alternated with electron-deficient (acceptor) units along the polymer backbone. This arrangement facilitates an intramolecular charge transfer (ICT) from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor, effectively lowering the polymer's band gap. researchgate.net

Fluorene units, including triphenylfluorene derivatives, are often employed as the donor component in these D-A copolymers. researchgate.net By pairing a fluorene donor with a strong acceptor moiety, the band gap and energy levels of the resulting polymer can be precisely tuned. researchgate.net For example, a copolymer containing a 9-alkylidene-9H-fluorene unit (a donor) and a benzothiadiazole derivative (an acceptor) was shown to have a low band gap of 1.84 eV and a low-lying HOMO level, properties that are highly desirable for efficient polymer solar cells.

Investigation of Oligomeric Structures and Their Electronic Coupling

Oligomers, which are short-chain molecules, serve as valuable models for understanding the fundamental electronic and photophysical properties of their corresponding polymers. researchgate.net Studies on fluorene-based oligomers provide critical insights into how molecular structure, conformation, and intermolecular packing influence electronic coupling and device performance. researchgate.net

Research on fluorene trimers with different substituents at the C9 position has shown that while the core electronic absorption and emission characteristics are largely independent of the side groups, the condensed-state structures are highly dependent on them. This variation in packing (from crystalline to amorphous) directly impacts the efficiency of electroluminescent devices.

Electronic coupling refers to the interaction between the electronic states of adjacent molecular units. In fluorene oligomers, this coupling is evident in phenomena such as intramolecular energy or charge transfer. researchgate.net For example, in an oligomeric fluorene with pendant tetrathiafulvalene (B1198394) (TTF) units, an intramolecular interaction between the fluorene backbone and the TTF moieties was observed, which was attributed to the chain propagation and an enhanced internal charge transfer. researchgate.net The degree of this coupling can be quantified by measuring the exchange interaction (J) between specific centers in the oligomer, often using techniques like electron paramagnetic resonance (EPR) spectroscopy for molecules with paramagnetic centers. rsc.org The photoluminescence properties of these oligomers are strongly tied to their structural organization, with emission spectra often red-shifting as the material goes from an amorphous phase to a more ordered crystalline or aggregated form. researchgate.net

Thermal Stability and Morphology of Triphenylfluorene-Based Polymers

The thermal stability and solid-state morphology of polymers are critical properties that dictate their processing conditions and suitability for various applications, particularly in high-performance fields like organic electronics. For polymers incorporating this compound moieties, these characteristics are profoundly influenced by the rigid and bulky nature of the triphenyl-substituted fluorene core. The substitution pattern, featuring two phenyl groups at the C-9 position and another at the C-2 position, imparts significant steric hindrance and conformational rigidity to the polymer backbone.

Thermal Stability

Polymers based on the fluorene skeleton are well-regarded for their exceptional thermal stability. The aromatic, fused-ring structure of the fluorene unit itself is inherently resistant to thermal degradation. Research into various polyfluorene derivatives consistently shows high decomposition temperatures, often exceeding 400°C. The thermal stability of polymers incorporating this compound is expected to be exceptionally high, a direct consequence of its molecular architecture.

The key to this stability lies in the bulky substituents at the C-9 position. The two phenyl groups on the tetrahedral C-9 carbon act as robust shields for the polymer backbone. This steric hindrance drastically restricts segmental motion and rotation along the polymer chain. Such restricted mobility elevates the energy required to initiate thermal decomposition processes. Studies on analogous systems have shown that increasing the bulkiness of the substituent at the C-9 position leads to a direct improvement in thermal stability. For instance, polysiloxane derivatives with a spirofluorenyl group at the C-9 position exhibit a 5% weight loss temperature (Td5) of 535°C, significantly higher than derivatives with smaller dimethyl substituents. Given that the 9,9-diphenyl structure is also exceptionally bulky, polymers containing this moiety are anticipated to display similarly high, if not higher, decomposition temperatures.

| Polymer/Moiety | Glass Transition Temperature (Tg) | Decomposition Temperature (Td5) | Key Structural Feature |

|---|---|---|---|

| Poly(9,9-dihexylfluorene) Copolymers | 92 - 113 °C | > 420 °C | Flexible alkyl chains at C-9 |

| Poly(9,9-dioctylfluorene) (PFO) | ~74 °C | ~400 °C | Long, flexible alkyl chains at C-9 |

| Polysiloxane with Spirofluorenyl Group | 156 °C | 535 °C | Bulky, rigid spiro group at C-9 |

| Poly(this compound) (Predicted) | Very High | Very High (>450 °C) | Bulky, rigid triphenyl groups |

Morphology

The morphology of polymer films—referring to the arrangement and packing of polymer chains in the solid state—is intrinsically linked to their thermal history and molecular structure. For polyfluorenes, morphology can range from completely amorphous to semi-crystalline, and can include unique, ordered phases such as the planarized β-phase.

The presence of the three bulky phenyl groups in the this compound unit is a dominant factor in determining the morphology of its corresponding polymers. The sheer steric volume of these groups is expected to frustrate and inhibit efficient chain packing. Consequently, these polymers are highly likely to form completely amorphous films. The non-coplanar orientation of the phenyl groups at the C-9 position disrupts any potential for the long-range order required for crystallization.

This is a common trait among polymers with bulky side groups. For example, spiro-functionalization at the C-9 position is known to result in amorphous polymers by preventing close molecular packing. 20.210.105 While other polyfluorenes, such as poly(9,9-dioctylfluorene), can form ordered domains and a distinct β-phase upon thermal annealing or exposure to specific solvents, the triphenylfluorene structure would likely suppress such transformations. The formation of the β-phase requires a more planar backbone conformation, which is sterically hindered by the pendant phenyl groups. This results in a morphologically stable glassy state, which can be advantageous for device stability as it prevents the performance degradation associated with morphological changes during operation or aging. mdpi.com

The phenyl group at the C-2 position, being part of the main conjugated backbone, further contributes to the rigidity of the polymer chain but may also influence inter-chain interactions through π-π stacking. However, the overwhelming steric effect of the 9,9-diphenyl groups would likely prevent the chains from approaching closely enough for significant π-π stacking to induce crystallinity, thus reinforcing the tendency towards an amorphous morphology. The resulting films are expected to be smooth and homogeneous, a desirable characteristic for fabricating uniform thin-film electronic devices.

Advanced Applications of 2,9,9 Triphenyl 9h Fluorene and Its Derivatives in Organic Electronics and Photonics

Organic Light-Emitting Diodes (OLEDs) and Polymer Light-Emitting Diodes (PLEDs) Research

The unique structural and electronic properties of 2,9,9-triphenyl-9H-fluorene and its derivatives have positioned them as significant materials in the advancement of organic light-emitting diodes (OLEDs) and polymer light-emitting diodes (PLEDs). The fluorene (B118485) core, with its rigid, planar biphenyl (B1667301) structure, provides high thermal stability and a wide bandgap, which are essential characteristics for durable and efficient light-emitting devices. The introduction of triphenyl groups at the C9 position creates a three-dimensional, non-planar structure that effectively disrupts intermolecular packing and prevents the formation of aggregates. This aggregation-caused quenching (ACQ) is a common issue in many planar aromatic molecules, leading to a decrease in luminescence efficiency. The propeller-like arrangement of the phenyl rings in this compound derivatives enhances morphological stability and solubility, making them suitable for both vacuum-deposition and solution-processing fabrication methods. These attributes have led to their exploration in various roles within OLEDs, including as light-emitting materials, charge transporters, and hosts for advanced emitters.

Emitter Materials for Luminescence (e.g., Blue Emitters)

Derivatives of this compound are particularly noted for their application as blue emitter materials, a critical component for full-color displays and white lighting, yet one that presents significant challenges in terms of efficiency and stability. Conventional blue-emitting materials often utilize planar chromophores like anthracene (B1667546) and pyrene (B120774), which are prone to excimer formation in the solid state, reducing efficiency and color purity. nih.gov To counteract this, bulky side groups are often incorporated, or novel molecular architectures are designed.

One successful strategy involves creating dual-core chromophores that maintain orthogonality between two emissive units to prevent intermolecular interactions. For instance, a dual-core structure combining anthracene and pyrene has been developed to suppress excimer formation. nih.gov By functionalizing such cores with moieties that possess specific electronic characteristics, the emission properties can be finely tuned. For example, introducing a weak electron-accepting oxazole (B20620) derivative, 4,5-diphenyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazole (TPO), into a dual-core structure has yielded deep blue emitters with high photoluminescence quantum yields (PLQY) of up to 88% in solution. nih.gov

In non-doped device configurations, these materials have demonstrated promising electroluminescence (EL) performance. A device using 4,5-diphenyl-2-(4-(10-(pyren-1-yl)anthracen-9-yl)phenyl)oxazole (TPO-AP) as the emitting layer achieved a current efficiency of 5.49 cd/A and an external quantum efficiency (EQE) of 4.26%, emitting deep blue light with CIE coordinates of (0.168, 0.154). nih.gov The fluorene unit itself is a fundamental building block for many blue emitters, and its derivatives are continuously being explored to enhance the performance and lifetime of blue OLEDs. nih.govacs.org

Table 1: Performance of a Non-Doped OLED Using a Dual-Core Emitter

| Parameter | Value |

|---|---|

| Emitter Material | TPO-AP |

| Maximum Photoluminescence Wavelength (Solution) | 443 nm |

| Photoluminescence Quantum Yield (PLQY) | 88% |

| Maximum Electroluminescence Wavelength | 453 nm |

| Current Efficiency | 5.49 cd/A |

| External Quantum Efficiency (EQE) | 4.26% |

Hole Transporting Materials (HTMs)

The fluorene moiety is a cornerstone in the design of high-performance hole-transporting materials (HTMs) due to its high hole mobility and excellent thermal stability. nbinno.com The incorporation of a fluorenyl group into molecules structurally similar to traditional HTMs like N,N'-bis(3-methylphenyl)-N,N'-bis(phenyl)benzidine (TPD) has been shown to address issues of poor solubility and limited carrier transport. mdpi.com

Derivatives such as 2,7-di-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene (DDF) and its methylated analogues (2M-DDF, 4M-DDF) offer tunable energy levels and improved carrier transport. mdpi.com The introduction of the fluorene group and adjustment of terminal methyl groups affect the highest occupied molecular orbital (HOMO) energy levels, which are crucial for efficient hole injection from the anode. For example, the HOMO energy levels for DDF, 2M-DDF, and 4M-DDF are -4.99 eV, -4.69 eV, and -4.62 eV, respectively. mdpi.com

These fluorene-based HTMs exhibit significantly higher hole-current densities compared to TPD, attributed to the hole-predominant transporting ability of the triphenylamine (B166846) units they incorporate. mdpi.com Devices using 2M-DDF as the HTM with an Alq3 emitter have achieved a maximum current efficiency of 4.78 cd/A and a maximum luminance of 21,412 cd/m², with a turn-on voltage of 3.8 V. This represents a nearly five-fold increase in luminous efficiency compared to equivalent TPD-based devices. mdpi.com Furthermore, spiro-configured fluorene derivatives, such as those based on spiro[fluorene-9,9′-xanthene] (SFX), are being developed to create HTMs with deep HOMO levels and strong bond dissociation energies, contributing to enhanced device stability. sciexplor.com

Table 2: Comparison of Fluorene-Based HTM Device Performance with TPD

| HTM | Max. Current Efficiency (cd/A) | Max. Luminance (cd/m²) | Turn-on Voltage (V) |

|---|---|---|---|

| 2M-DDF | 4.78 | 21,412 | 3.8 |

Host Materials for Thermally Activated Delayed Fluorescence (TADF) and Phosphorescent OLEDs

In both phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs, the host material plays a critical role in device efficiency by facilitating energy transfer to the guest emitter and preventing quenching processes like triplet-triplet annihilation. mdpi.com Bipolar host materials, which can transport both holes and electrons, are particularly desirable. Fluorene-triphenylamine based molecules have been designed as bipolar materials for such applications. mdpi.com

For instance, N¹-(9,9-diphenyl-9H-fluoren-2-yl)-N¹-(4,6-diphenylpyrimidin-2-yl)-N⁴,N⁴-diphenylbenzene-1,4-diamine (FLU-TPA/PYR) combines an N¹-(9,9-diphenyl-9H-fluoren-2-yl)-N⁴,N⁴-diphenylbenzene-1,4-diamine donor with a pyrimidine (B1678525) acceptor. mdpi.com This material has been successfully used as a host in yellow phosphorescent OLEDs, achieving a current efficiency of 21.70 cd/A and a power efficiency of 13.64 lm/W. mdpi.com

Another strategy involves creating silane-fluorene hybrids, such as triphenyl-(4-(9-phenyl-9H-fluoren-9-yl)phenyl)silane (TPSi-F). In this molecule, a tetraphenylsilane (B94826) moiety is linked to the fluorene framework through the non-conjugated sp³-hybridized C-9 atom. This design maintains a high triplet energy gap, which is necessary to confine the triplet excitons on the phosphorescent guest, while enhancing thermal and morphological stability. nycu.edu.tw When TPSi-F was used as a host for the sky-blue phosphorescent emitter FIrpic, the device reached a maximum external quantum efficiency (EQE) of 15% (30.6 cd/A). With a different blue phosphor, FIrfpy, the EQE was 9.4% (15.1 cd/A), representing a two-fold improvement over devices using the conventional host mCP. nycu.edu.tw Similarly, spiro[fluorene-9,9′-xanthene] (SFX) derivatives functionalized with electron-accepting units like diphenyltriazine have been developed as n-type hosts for TADF emitters, with devices showing EQEs as high as 23.0%. nih.gov

Device Architecture Optimization and Performance Metrics

In blue phosphorescent OLEDs using the TPSi-F host, the device architecture consisted of multiple layers to manage charge injection, transport, and blocking. A typical structure might be ITO / hole injection layer / hole transport layer / emissive layer (host:dopant) / hole blocking layer / electron transport layer / electron injection layer / Al. The choice of materials for each layer is critical. For the TPSi-F hosted device with the FIrpic emitter, the maximum EQE of 15% was achieved with a current efficiency of 30.6 cd/A and a power efficiency of 22.8 lm/W. nycu.edu.tw

For TADF devices, optimizing the host and emitter concentration is crucial. A device using the 3′-TRZSFX host with a 15 wt% doping of the 4CzIPN TADF emitter demonstrated a maximum EQE of 23.0%. nih.gov This high performance is attributed to the host's excellent electron transport capability and a LUMO level well-matched with the emitter. nih.gov Bipolar host materials like FLU-TPA/PYR have also shown strong performance in phosphorescent devices, with a yellow PhOLED exhibiting a maximum current efficiency of 21.70 cd/A. mdpi.com These results highlight the importance of molecular design and device engineering in leveraging the properties of fluorene-based materials.

Table 3: Performance Metrics of OLEDs with Fluorene-Derivative Hosts

| Host Material | Emitter Type | Max. EQE (%) | Max. Current Efficiency (cd/A) | Emission Color |

|---|---|---|---|---|

| TPSi-F | Phosphorescent (FIrpic) | 15.0 | 30.6 | Sky-Blue |

| TPSi-F | Phosphorescent (FIrfpy) | 9.4 | 15.1 | Blue |

| 3′-TRZSFX | TADF (4CzIPN) | 23.0 | N/A | N/A |

Organic Photovoltaic Cells (OPVs) and Polymer Solar Cells (PSCs)

In the field of organic photovoltaics, derivatives of this compound are valued for their excellent solubility, thermal stability, and tunable electronic properties, making them effective components in the active layers of solar cells. mdpi.comchalmers.se The performance of OPVs is critically dependent on the morphology of the active layer—a bulk-heterojunction (BHJ) blend of an electron donor and an electron acceptor—and the efficiency of charge separation and extraction at the interfaces. Fluorene-based materials have been incorporated as donors, acceptors, and additives to optimize these processes.

Active Layer Components and Electron Extraction Efficiencies

Fluorene-based polymers have been extensively studied as electron donor materials in PSCs. The molecular weight of these polymers significantly influences device performance; typically, higher molecular weight polymers exhibit superior optoelectronic properties. chalmers.se However, this often comes at the cost of reduced solubility and processability. A compromise is often necessary to achieve both good performance and ease of fabrication. chalmers.se

The morphology of the BHJ active layer can be optimized using solid additives. A fluorene-based solid additive, 2,7-dibromo-9,9-dimethylfluorene (B1315444) (DBDMF), has been designed for this purpose. Its high crystallinity and suitable volatility allow it to modify the active layer morphology during fabrication, enhancing device performance in non-fullerene acceptor (NFA)-based solar cells. researchgate.net

Role in Perovskite Solar Cells

Derivatives of this compound are significant in the advancement of perovskite solar cells (PSCs), primarily serving as hole-transporting materials (HTMs). The fluorene unit is a key component in designing efficient HTMs for various optoelectronic devices. The effectiveness of these materials is attributed to their favorable electrochemical properties, which facilitate hole injection and enhance carrier-transport efficiency. The introduction of the fluorene group allows for tuning the energy levels of the compound to better align with the perovskite layer, supporting efficient hole transport.

A notable class of fluorene-based HTMs are those incorporating a spiro[fluorene-9,9′-xanthene] (SFX) core. These materials are designed to replace the commonly used spiro-OMeTAD, which often requires dopants that can negatively impact the long-term stability of PSCs. For instance, a series of asymmetric SFX-based HTMs with N-(p-methoxyphenyl)-N'-(9,9'-dimethylfluoren-2-yl)amino (FPA) substituents have been synthesized. Among these, SFX-FM, which has two meta-substituted FPA groups, demonstrates a suitable highest occupied molecular orbital (HOMO) energy level of -5.24 eV and a high glass transition temperature, contributing to the fabrication of high-performance devices. sci-hub.se PSCs based on SFX-FM have achieved a power conversion efficiency (PCE) of 17.29%, outperforming devices based on the traditional spiro-OMeTAD (15.14%). sci-hub.se

The molecular engineering of these HTMs is crucial for optimizing device performance. For example, a low-cost spiro[fluorene-9,9′-xanthene]-based HTM, termed X60, has shown high PCEs of up to 19.84% in PSCs. rsc.org This highlights the potential of fluorene derivatives to create cost-effective and efficient solar cells. Furthermore, the development of dopant-free polymer HTMs, such as poly(2,7-(9,9-bis(N,N-di-p-methoxylphenyl amine)-4-phenyl))-fluorene (PFTPA), has led to PSCs with a champion PCE of 16.82% and improved long-term stability. mdpi.com The design of these polymers is inspired by the structure of spiro-OMeTAD, aiming to improve charge mobility and maintain a deep HOMO energy level. mdpi.com

The role of these fluorene derivatives extends to passivating defects at the perovskite-HTM interface. Cruciform-shaped organic materials with a spiro[fluorene-9,9′-xanthene] core, such as SPX-TPA and SPX-BT, have been used as interfacial layers. The hydroxyl group in the SFX unit can form hydrogen bonds with undercoordinated iodide and methylammonium (B1206745) ions in the perovskite, thereby reducing defects. This defect passivation, combined with well-aligned energy levels, has resulted in PSCs with significantly improved PCEs, reaching up to 20.03% for devices with SPX-TPA.

Table 1: Performance of Perovskite Solar Cells Employing Fluorene-Based Hole Transporting Materials

| Hole Transporting Material (HTM) | Power Conversion Efficiency (PCE) (%) | Reference |

|---|---|---|

| SFX-FM | 17.29 | sci-hub.se |

| Spiro-OMeTAD (Reference) | 15.14 | sci-hub.se |

| X60 | 19.84 | rsc.org |

| PFTPA (dopant-free) | 16.82 | mdpi.com |

| PEDOT:PSS (Reference) | 13.80 | mdpi.com |

| SPX-TPA | 20.03 |

Organic Field-Effect Transistors (OFETs)

Fluorene derivatives are also promising organic semiconductors for organic field-effect transistors (OFETs). The performance of OFETs is largely dependent on the carrier mobility of the semiconductor, the on/off current ratio, and the threshold voltage. The molecular structure of fluorene-based compounds can be readily modified to tune their electronic properties and solid-state packing, which in turn influences device performance.

Researchers have synthesized and characterized a range of fluorene derivatives for use in solution-processed OFETs. By functionalizing the fluorene core with different electron-accepting groups, the HOMO/LUMO energy levels can be tailored. For example, a dicyanovinylene-functionalized fluorene derivative with an octyl thiophene (B33073) side group has been shown to exhibit n-channel characteristics with an electron mobility of 0.0055 cm²/Vs and a current on/off ratio of approximately 10⁶. researchgate.net The morphology and texture of the thin film of the organic semiconductor are critical factors that are correlated with the device's performance. researchgate.net

In another study, fluorenone-based small molecules were investigated as organic semiconductors. A vacuum-deposited film of a fluorenone derivative featuring an alkylated double thiophene demonstrated p-channel device characteristics, achieving a hole mobility as high as 0.02 cm²/Vs and a high current on/off ratio of 10⁷. researchgate.net The development of soluble fluorene-based semiconductors is particularly advantageous as it allows for the use of solution-based fabrication techniques like inkjet printing, which can lower manufacturing costs.

Table 2: Performance of OFETs Based on Fluorene Derivatives

| Fluorene Derivative Type | Channel Type | Carrier Mobility (cm²/Vs) | On/Off Current Ratio | Reference |

|---|---|---|---|---|

| Dicyanovinylene-functionalized fluorene | n-channel | 0.0055 | ~10⁶ | researchgate.net |

Applications in Chemosensors and Cell Imaging Agents

The unique photophysical properties of fluorene derivatives make them excellent candidates for the development of fluorescent chemosensors and cell imaging agents. Small molecule-based fluorescent probes are invaluable tools for monitoring the microenvironment within specific cellular regions, providing insights into various physiological and pathological processes. rsc.org

A series of fluorene-based molecules have been synthesized for two-photon absorption (TPA) applications, which is a nonlinear optical process highly beneficial for bioimaging. nih.gov TPA allows for deeper tissue penetration and reduced photodamage compared to conventional one-photon fluorescence microscopy. These fluorene derivatives have been characterized for their linear and nonlinear optical properties, demonstrating their potential as fluorescent probes for biological imaging. nih.gov

The design of these molecular sensors often involves incorporating specific recognition moieties that can selectively interact with target analytes, leading to a change in the fluorescence signal. The versatility of fluorene chemistry allows for the straightforward introduction of various functional groups to create probes for a wide range of biological targets and microenvironmental parameters such as pH, viscosity, and the presence of specific ions or molecules. mdpi.com While the direct application of this compound as a chemosensor is not extensively documented, the broader family of fluorene derivatives represents a significant platform for the development of advanced optical imaging agents.

Development of Nonlinear Optical Materials for Optical Switching and Light Modulation

Fluorene and its derivatives, particularly fluorenones, are a promising class of materials for nonlinear optical (NLO) applications, including optical switching and light modulation. researchgate.netru.nl NLO materials are essential for advanced technologies such as telecommunications, signal processing, and data storage. jhuapl.edu The NLO response of a material is governed by its molecular hyperpolarizability, and fluorenone-based materials possess several features that make them attractive for these applications.

The V-shaped geometry of fluorenone molecules results in favorable orientations of the transition dipole moment and the change in the permanent dipole moment upon excitation, which are key factors for enhancing the macroscopic NLO response. ru.nl These materials have been investigated for second-harmonic generation (SHG) and terahertz (THz) generation. researchgate.net The ability to generate and detect THz radiation is particularly interesting for various spectroscopic and imaging applications.

The flexibility in the chemical modification of the fluorene core allows for the rational design of materials with optimized NLO properties. By extending the π-conjugation of the fluorenone core, for instance by adding naphthalene (B1677914) groups, new crystalline materials with significantly different morphologies and NLO responses can be created. ru.nl While further structural optimizations are needed to enhance their performance for specific applications like solar cells, the inherent properties of fluorenone-based compounds, such as a relatively high damage threshold compared to other organic crystals, make them highly promising for NLO applications. ru.nl The development of these materials opens up possibilities for creating all-optical switching devices, where the operating speed is limited only by the switching and relaxation times of the material itself. jhuapl.edu

Table 3: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| 2,2′,7,7′-Tetrakis[N,N-di(4-methoxyphenyl)amino]-9,9′-spirobifluorene | spiro-OMeTAD |

| spiro[fluorene-9,9′-xanthene] | SFX |

| N-(p-methoxyphenyl)-N'-(9,9'-dimethylfluoren-2-yl)amino | FPA |

| poly(2,7-(9,9-bis(N,N-di-p-methoxylphenyl amine)-4-phenyl))-fluorene | PFTPA |

| Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate | PEDOT:PSS |

| 2,7-di(naphthalen-1-yl)-9H-fluoren-9-one | 1-DNFO |

Future Research Directions and Emerging Paradigms in 2,9,9 Triphenyl 9h Fluorene Chemistry

Novel Synthetic Routes for Complex Triphenylfluorene Architectures

The synthesis of simple 2,9,9-Triphenyl-9H-fluorene derivatives is well-established; however, the focus is now shifting towards the creation of more intricate and poly-substituted architectures. These complex structures are crucial for fine-tuning the material's properties for specific applications.

Recent advances have highlighted the use of transition-metal catalysis and metal-free methods for the C-C bond formation at various positions on the fluorene (B118485) core. researchgate.net For instance, palladium-catalyzed cross-coupling reactions, such as Heck and Suzuki couplings, have been effectively employed to introduce diverse functional groups onto the fluorene backbone. ucf.edu Researchers are exploring innovative strategies like the Catellani pathway, which utilizes a norbornene-controlled tandem reaction sequence to produce a broad range of polysubstituted fluorenes. researchgate.net This method is scalable and can be adapted for multi-component reactions, allowing for the efficient in-situ generation of complex hydrazone-based fluorene precursors. researchgate.net

Furthermore, the development of bifunctional ionic liquids as catalysts is showing promise for the synthesis of fluorene derivatives. rsc.org These catalysts can achieve high conversion rates and selectivity in condensation reactions, offering a greener and more efficient alternative to traditional methods. rsc.org The exploration of organofluorine chemistry is also providing new avenues for the synthesis of N-fluoroalkylated triphenylfluorene derivatives, which can impart unique electronic and stability properties. nih.gov

Future work in this area will likely concentrate on:

Developing stereoselective synthesis methods to control the three-dimensional arrangement of substituents.

Exploring flow chemistry for the continuous and scalable production of complex triphenylfluorene derivatives.

Utilizing C-H activation techniques for the direct and atom-economical functionalization of the fluorene core.

Advanced Characterization Techniques for In Situ Studies

To fully understand the structure-property relationships in this compound-based materials and devices, advanced in-situ and operando characterization techniques are becoming indispensable. These methods allow for the real-time monitoring of morphological evolution, crystal structures, and charge carrier dynamics under actual operating conditions. jos.ac.cnresearching.cn

For organic semiconductors, techniques such as in-situ microbeam grazing-incidence wide-angle X-ray scattering (GIWAXS) are being used to study the growth process of crystalline thin films. researching.cn In-situ/operando spectroscopy, including ultraviolet photoelectron spectroscopy (UPS), provides direct insights into the electronic properties and energy level alignments of organic semiconductor films during operation. jos.ac.cn

Spectroelectrochemistry is another powerful tool for investigating the electrochemical and optical properties of fluorene-based derivatives. researchgate.net By combining cyclic voltammetry with UV-Vis-NIR spectroscopy, researchers can determine the band gaps and study the stability of the radical ions of these materials, which is crucial for their application in electronic devices. researchgate.net

Emerging trends in this area include:

The application of pump-probe spectroscopy to investigate excited-state dynamics and charge transfer processes on ultrafast timescales.

The use of advanced scanning probe microscopy techniques, such as in-situ electrochemical strain microscopy (ESM) and scanning dielectric microscopy (SDM), to characterize local electronic and mechanical properties in complex environments. jos.ac.cn

The development of correlative microscopy approaches that combine multiple in-situ techniques to obtain a comprehensive understanding of device performance and degradation mechanisms. researchgate.net

Integration of this compound into Hybrid Organic-Inorganic Systems

The unique photophysical and electrochemical properties of this compound make it an attractive building block for hybrid organic-inorganic materials. These hybrid systems aim to combine the advantages of both material classes, such as the processability and tunable properties of organic molecules with the high charge carrier mobility and stability of inorganic materials.

A significant area of research is the use of triphenylfluorene derivatives as hole-transporting materials (HTMs) in perovskite solar cells (PSCs). scispace.comrsc.orgacs.orgresearchgate.net The bulky triphenylamine (B166846) groups at the 9,9-positions can enhance the thermal stability and prevent keto defect formation, leading to more stable and efficient devices. scispace.com For instance, fluorene-based HTMs functionalized with triphenylamine moieties have been shown to achieve high power conversion efficiencies in inverted p-i-n PSCs without the need for dopants. rsc.org The strategic placement of electrochemically active groups, such as diphenylamine, around the fluorene core can augment the free energy change for hole extraction from the perovskite layer. acs.org

Future research is expected to focus on:

Designing novel triphenylfluorene-based ligands for quantum dots to improve their stability and photoluminescence quantum yields.

Developing triphenylfluorene-containing metal-organic frameworks (MOFs) for applications in sensing, catalysis, and gas storage.

Exploring the use of triphenylfluorene derivatives as interfacial layers in organic-inorganic hybrid photodetectors and light-emitting diodes.

Machine Learning and AI-Driven Design of Fluorene-Based Materials

The vast chemical space of possible fluorene derivatives presents a significant challenge for traditional trial-and-error-based material discovery. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate the design and discovery of new fluorene-based materials with desired properties. researchgate.netacs.org

An interdisciplinary approach combining AI with automated synthesis and high-throughput characterization is envisioned to create a closed-loop autonomous system for materials exploration and optimization. acs.org

| Machine Learning Application | Predicted Property | Reported Accuracy | Reference |

| Gradient Boosting Regression Tree | Emission Wavelength | Mean Absolute Error (MAE) of 0.080 eV | researchgate.netnih.gov |

| Machine Learning Hybrid Ensemble Models | Quantum Yield | Mean Absolute Error (MAE) of 0.13 | researchgate.net |

| Artificial Neural Network Classifier | Ferrocene Dissociation Force | Identification of low-force derivatives | acs.org |

Exploration of New Application Domains for Triphenylfluorene Derivatives

While this compound and its derivatives have been extensively studied for applications in OLEDs and photovoltaics, researchers are actively exploring new and unconventional application domains.

One promising area is in the field of degradable organic electronics . By designing and synthesizing degradable polymers based on fluorene derivatives, it is possible to create transient electronic devices, such as biomedical implants and environmental sensors, that can dissolve or degrade after their intended use. rsc.org The degradation rate of these materials can be controlled by modifying the molecular structure, providing a pathway to transient organic thin-film transistors with tunable lifetimes. rsc.org

Another emerging application is in two-photon absorption (2PA) for bioimaging and optical power limiting. Fluorene derivatives with donor-acceptor-donor (D-A-D) structures can exhibit large 2PA cross-sections. ucf.edu The high thermal and photochemical stability of the fluorenyl ring system makes these compounds ideal candidates for developing efficient 2PA fluorophores. ucf.edu

Furthermore, the unique supramolecular properties of fluorene-based materials are being harnessed for the development of chemical sensors . The aggregation behavior and photoluminescence of these materials can be sensitive to the presence of specific analytes, enabling the design of highly selective and sensitive sensors. tue.nl

Future explorations may also include:

The development of triphenylfluorene-based materials for thermoelectric devices , which can convert waste heat into electrical energy.

The use of chiral triphenylfluorene derivatives in chiroptical materials for applications in asymmetric catalysis and circularly polarized light detection.

The investigation of triphenylfluorene-based mechanophores for the development of stress-sensing materials . acs.org

Q & A

Q. What experimental strategies are effective for synthesizing 2,9,9-Triphenyl-9H-fluorene and its derivatives?

Methodological Answer:

- Catalytic Friedel-Crafts Alkylation : Use triflic acid (TfOH) as a catalyst for intramolecular Friedel-Crafts reactions to construct the fluorene backbone. This method offers high efficiency under mild conditions (60–80°C, 2–4 hours) .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to isolate pure products. Monitor purity via TLC and confirm with / NMR .

- Derivatization : Introduce halogen or functional groups (e.g., iodine, chlorine) at specific positions (e.g., 2- or 7-positions) via electrophilic substitution, leveraging steric effects of the triphenyl groups to direct regioselectivity .

Q. How can crystallographic characterization resolve structural ambiguities in this compound derivatives?

Methodological Answer: